molecular formula C20H18Cl2N2O3 B2606031 [(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dimethylpropanoate CAS No. 303997-04-8

[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dimethylpropanoate

Cat. No.: B2606031
CAS No.: 303997-04-8
M. Wt: 405.28
InChI Key: WHKUFHJPDOTYIN-QJOMJCCJSA-N
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Description

This compound features an indole core, which is a common motif in many biologically active molecules.

Preparation Methods

The synthesis of [(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dimethylpropanoate typically involves several steps, starting with the preparation of the indole derivative. The synthetic route often includes:

    Formation of the indole core: This can be achieved through Fischer indole synthesis or other methods involving cyclization reactions.

    Introduction of the 2,4-dichlorophenyl group: This step usually involves a Friedel-Crafts acylation reaction.

    Formation of the oxoindole structure: This can be done through oxidation reactions.

    Final coupling with 2,2-dimethylpropanoate: This step involves esterification or amidation reactions.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as using continuous flow reactors to improve yield and efficiency .

Chemical Reactions Analysis

[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dimethylpropanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxoindole derivatives.

    Reduction: Reduction reactions can convert the oxoindole to indoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents on the indole ring.

    Coupling reactions: Such as Suzuki-Miyaura coupling, which can be used to form carbon-carbon bonds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dimethylpropanoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of [(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dimethylpropanoate involves its interaction with specific molecular targets. The indole core allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dimethylpropanoate can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.

    Oxiconazole nitrate: An antifungal agent with a related chemical structure but distinct pharmacological properties.

    Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which distinguish it from other indole derivatives .

Properties

IUPAC Name

[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2O3/c1-20(2,3)19(26)27-23-17-14-6-4-5-7-16(14)24(18(17)25)11-12-8-9-13(21)10-15(12)22/h4-10H,11H2,1-3H3/b23-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKUFHJPDOTYIN-QJOMJCCJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)ON=C1C2=CC=CC=C2N(C1=O)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)O/N=C\1/C2=CC=CC=C2N(C1=O)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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